molecular formula C17H25Cl2N3O4 B2695202 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dihydrochloride CAS No. 1396792-45-2

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dihydrochloride

Cat. No.: B2695202
CAS No.: 1396792-45-2
M. Wt: 406.3
InChI Key: VRAXGFHQPXJRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazine-Furan Hybrid Molecules in Drug Discovery

Piperazine-furan hybrid molecules have emerged as critical scaffolds in medicinal chemistry due to their structural versatility and pharmacological potential. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, provides a rigid framework that enhances water solubility, oral bioavailability, and target specificity. The incorporation of furan moieties—a five-membered oxygen-containing heterocycle—introduces additional hydrogen-bonding capabilities and electronic diversity, enabling interactions with diverse biological targets. Early work in this field focused on optimizing antimalarial and anticancer agents, as seen in artemisinin-piperazine-furan ether hybrids, which demonstrated enhanced cytotoxicity against cancer cell lines. The synergistic effects of combining piperazine’s pharmacokinetic advantages with furan’s bioisosteric properties have driven the development of hybrid molecules for neurological, oncological, and cardiovascular applications.

Evolution of 2-(Furan-2-yl)-2-hydroxyethyl Piperazine Derivatives

The structural evolution of 2-(furan-2-yl)-2-hydroxyethyl piperazine derivatives reflects advances in rational drug design. Initial derivatives, such as rhein–piperazine–furanone hybrids, demonstrated that substituting the piperazine core with furan-containing side chains could dramatically improve cytotoxicity and selectivity. For example, hybrid 5e exhibited a 46-fold increase in potency against A549 lung cancer cells compared to the parent compound rhein. Subsequent modifications, including the introduction of hydroxyethyl spacers, aimed to balance lipophilicity and hydrogen-bonding capacity. This strategy is exemplified by N-cyclopentyl-2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride, where the hydroxyethyl group enhances solubility while maintaining target affinity. Such innovations underscore the importance of side-chain engineering in optimizing pharmacokinetic and pharmacodynamic profiles.

Current Research Landscape and Academic Importance

Recent studies highlight the academic and therapeutic relevance of piperazine-furan hybrids. A 2024 review emphasized piperazine’s role in improving absorption, distribution, metabolism, and excretion (ADME) properties, with furan derivatives contributing to enhanced target engagement. For instance, dibenzofuran-piperazine derivatives synthesized via N-alkylation reactions showed promising antiplatelet activity, with compound 2m inhibiting arachidonic acid-induced platelet aggregation comparably to aspirin. Additionally, sodium channel blockers incorporating furan-piperazine motifs, such as those reported in 2008, demonstrated efficacy in neuropathic pain models while minimizing central nervous system side effects. These findings validate the continued exploration of piperazine-furan hybrids in addressing unmet medical needs.

Molecular Hybridization Strategy in Contemporary Medicinal Chemistry

Molecular hybridization—the fusion of distinct pharmacophores into a single entity—has become a cornerstone of drug discovery. The integration of piperazine and furan motifs leverages complementary biological activities. For example, artemisinin-piperazine-furan ether hybrids combine artemisinin’s antiparasitic activity with furan’s anticancer potential, resulting in compounds with dual mechanisms of action. Similarly, rhein–piperazine–furanone hybrids exploit rhein’s anti-inflammatory properties and furanone’s ability to enhance apoptosis in cancer cells. The hydroxyethyl spacer in 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dihydrochloride exemplifies strategic linker design, optimizing spatial orientation for target binding while maintaining metabolic stability. This approach aligns with modern trends in polypharmacology, where multi-target agents offer advantages over single-target therapies.

Properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4.2ClH/c21-15(16-4-2-10-24-16)12-19-5-7-20(8-6-19)13-17(22)18-11-14-3-1-9-23-14;;/h1-4,9-10,15,21H,5-8,11-13H2,(H,18,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAXGFHQPXJRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)NCC3=CC=CO3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide dihydrochloride is a complex organic molecule featuring a furan moiety, piperazine ring, and an acetamide functional group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H22ClN3O3C_{16}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 396.3 g/mol. The structure includes:

  • Furan rings : Known for their biological significance.
  • Piperazine ring : Often associated with various pharmacological activities.
  • Hydroxyethyl group : Contributes to solubility and interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of furan derivatives. For example:

  • In vitro studies demonstrated that compounds containing furan rings exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus .
  • A derivative of furan was found to inhibit bacterial growth at minimal inhibitory concentrations (MIC) as low as 64 µg/mL .

2. Anti-inflammatory Properties

Furan derivatives have been investigated for their anti-inflammatory effects:

  • Compounds similar to the one in focus have shown selective inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
  • In experimental models, certain furan derivatives demonstrated significant reductions in inflammation markers, suggesting their potential as therapeutic agents in inflammatory diseases.

3. Anticancer Activity

Research indicates that furan-containing compounds may possess anticancer properties:

  • Furan derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .
  • Specific studies have reported that furan derivatives can inhibit tumor growth in animal models, providing a basis for further exploration in cancer therapies.

Case Studies

Several case studies have been conducted to explore the biological activity of compounds similar to the one discussed:

Study FocusFindings
Antibacterial ActivityA study found that a furan derivative inhibited E. coli with an MIC of 64 µg/mL .
Anti-inflammatory EffectsResearch indicated that certain furan derivatives significantly reduced inflammation in carrageenan-induced rat models .
Anticancer PotentialInvestigations revealed that furan compounds could induce apoptosis in various cancer cell lines .

The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of bacterial cell wall synthesis : Similar compounds disrupt bacterial membranes.
  • Modulation of inflammatory pathways : By inhibiting COX enzymes, these compounds reduce prostaglandin synthesis.
  • Induction of apoptosis : Furan derivatives may activate caspases and other apoptotic pathways in cancer cells.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride

Structural Features :

  • Piperazine core substituted with a 4-chlorophenyl group and an acetamide moiety.
  • Dihydrochloride salt (enhanced aqueous solubility).
  • Molecular formula: C₁₂H₁₈Cl₃N₃O .

Key Differences :

Parameter Target Compound 2-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Dihydrochloride
Substituents Dual furan rings, hydroxyethyl group Chlorophenyl group
Polarity Higher (due to hydroxyl and furan O-atoms) Moderate (chlorine is less polar than hydroxyl/furan)
Potential Applications Possible CNS or anti-inflammatory agents Likely explored for antimicrobial or receptor-binding roles

Rationale : The chlorophenyl analog’s aromatic substituent may favor hydrophobic interactions, whereas the target compound’s furan and hydroxyl groups could engage in hydrogen bonding, affecting target selectivity and metabolic stability .

Anti-Exudative Acetamide Derivatives

highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., compounds 3.1–3.21) with anti-exudative activity. While structurally distinct (triazole-sulfanyl vs. piperazine-furan systems), these share the acetamide backbone and furan substituents. At 10 mg/kg, select analogs showed comparable efficacy to diclofenac sodium (8 mg/kg) in reducing inflammation . This suggests that the target compound’s furan-acetamide framework may similarly modulate inflammatory pathways, though its piperazine moiety could alter pharmacokinetic profiles.

Piperazine-Based Acetic Acid Derivatives

The compound 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () shares a piperazine-acetic acid backbone but lacks the acetamide and furan groups. Its fluorenylmethoxycarbonyl (Fmoc) protecting group indicates use in peptide synthesis rather than therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.